(2-Chloro-8-methylquinolin-3-yl)methanol synthesis pathway
(2-Chloro-8-methylquinolin-3-yl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol
Executive Summary
(2-Chloro-8-methylquinolin-3-yl)methanol is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of biologically active compounds. This guide provides a comprehensive, in-depth analysis of a reliable and efficient two-step synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development.
The synthesis begins with the Vilsmeier-Haack cyclization of N-(2-tolyl)acetamide to form the critical precursor, 2-chloro-8-methylquinoline-3-carbaldehyde. This is followed by the selective reduction of the aldehyde functional group to yield the final product, (2-chloro-8-methylquinolin-3-yl)methanol. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers field-proven insights into the causality behind critical experimental choices, ensuring both scientific accuracy and practical applicability.
Introduction
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring at specific positions is crucial for modulating its biological activity and physicochemical properties. The title compound, (2-Chloro-8-methylquinolin-3-yl)methanol, features a chloro-substituent at the 2-position, a methyl group at the 8-position, and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups makes it a versatile building block, with the chlorine atom serving as a reactive site for nucleophilic substitution and the alcohol group available for esterification, etherification, or oxidation.
This guide details a robust synthetic route that is both efficient and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.
Overall Synthetic Pathway
The synthesis is a two-stage process starting from a commercially available acetanilide derivative. The first stage constructs the core quinoline ring system, and the second stage performs a functional group transformation to yield the target alcohol.
Caption: High-level workflow for the synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol.
Part I: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
The foundational step in this pathway is the construction of the substituted quinoline ring system using the Vilsmeier-Haack reaction.[1] This classic reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and can also be used to synthesize quinolines from acetanilides.[2][3]
Reaction Principle & Mechanism
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. First, a Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-rich ring of the starting material, N-(2-tolyl)acetamide, attacks this electrophilic reagent, initiating a sequence of cyclization and dehydration steps that ultimately yield the 2-chloroquinoline-3-carbaldehyde product after hydrolysis.[6]
Caption: Conceptual mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Expertise & Field Insights
The choice of N-(2-tolyl)acetamide as the starting material is critical. The ortho-methyl group on the aniline ring directs the cyclization to form the 8-methylquinoline isomer. The acetamido group provides the necessary atoms for the formation of the new heterocyclic ring. The Vilsmeier reagent (POCl₃/DMF) serves a dual purpose: it acts as the formylating agent to introduce the C3-aldehyde and as the chlorinating and dehydrating agent to facilitate ring closure and formation of the C2-chloro substituent.[1][2] The reaction is typically heated to drive the cyclization to completion.[6]
Detailed Experimental Protocol
This protocol is synthesized from established literature procedures.[2][6]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare the Vilsmeier-Haack reagent. Cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise with stirring, ensuring the temperature remains below 10 °C.
-
Reaction Execution: Once the Vilsmeier reagent is formed, add N-(2-tolyl)acetamide (1 equivalent) portion-wise to the mixture.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 15 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-Chloro-8-methylquinoline-3-carbaldehyde as a white solid.[6]
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈ClNO | |
| Molecular Weight | 205.64 g/mol | |
| Appearance | White solid | [6] |
| Melting Point | 138-141 °C |
Part II: Reduction to (2-Chloro-8-methylquinolin-3-yl)methanol
The second and final step is the selective reduction of the aldehyde group of the intermediate to a primary alcohol. This transformation is reliably achieved using a mild reducing agent to avoid unwanted side reactions.
Reaction Principle & Mechanism
Sodium borohydride (NaBH₄) is an excellent choice for this reduction.[7] It is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during work-up yields the primary alcohol.
Expertise & Field Insights
While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aldehydes, sodium borohydride is preferred for its superior selectivity and safety.[7][8] NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent on the quinoline ring or the aromatic system itself. The reaction is conveniently carried out in protic solvents like methanol or ethanol.[9] A microwave-assisted method using NaBH₄ and montmorillonite K-10 clay as a catalyst has been reported to significantly shorten the reaction time.[9]
Detailed Experimental Protocol
This protocol is based on the procedure reported by Khan, F. N., et al. (2011).[9]
-
Reaction Setup: In an open beaker or flask, combine 2-Chloro-8-methylquinoline-3-carbaldehyde (1 equivalent) and sodium borohydride (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of montmorillonite K-10 clay.
-
Microwave Irradiation: Irradiate the solid mixture in a microwave oven at 500 W for approximately 4 minutes. Monitor the reaction's completion using TLC.
-
Work-up: After the reaction is complete, add ethyl acetate to the mixture and stir.
-
Purification: Filter the mixture to remove the solid catalyst. Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/petroleum ether mixture as the eluent, to obtain pure (2-Chloro-8-methylquinolin-3-yl)methanol.[9]
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO | [9] |
| Molecular Weight | 207.65 g/mol | [9] |
| Appearance | Colorless plates | [9] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Sodium borohydride (NaBH₄): Flammable solid that can react with water or acids to produce flammable hydrogen gas. Store in a dry environment.
-
N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a fume hood and wear gloves.
Conclusion
The synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol is efficiently accomplished through a robust two-step sequence. The Vilsmeier-Haack reaction provides a reliable method for constructing the 2-chloro-8-methylquinoline-3-carbaldehyde intermediate from N-(2-tolyl)acetamide. Subsequent selective reduction of the aldehyde using sodium borohydride, particularly under microwave-assisted conditions, offers a rapid and high-yielding route to the final product. This technical guide provides the necessary procedural details and chemical rationale to enable researchers to successfully synthesize this valuable chemical building block.
References
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Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o399. [Link]
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Khan, F. N., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2722. [Link]
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Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7158-7197. [Link]
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Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. [Link]
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Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
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University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]
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Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]
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Patel, H. M., & Patel, K. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Booth, J., et al. (1950). The reduction of o-quinones with lithium aluminium hydride. Journal of the Chemical Society, 1188. [Link]
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Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry. [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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